Cas no 2416228-86-7 ((8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride)

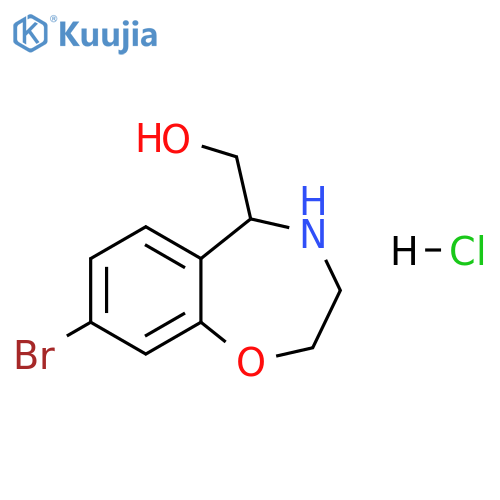

2416228-86-7 structure

商品名:(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride

CAS番号:2416228-86-7

MF:C10H13BrClNO2

メガワット:294.572721242905

MDL:MFCD32668330

CID:5416987

PubChem ID:146155680

(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride 化学的及び物理的性質

名前と識別子

-

- Z4412840505

- (8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrochloride

- (8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride

- EN300-26635416

- 2416228-86-7

- 1,4-Benzoxazepine-5-methanol, 8-bromo-2,3,4,5-tetrahydro-, hydrochloride (1:1)

-

- MDL: MFCD32668330

- インチ: 1S/C10H12BrNO2.ClH/c11-7-1-2-8-9(6-13)12-3-4-14-10(8)5-7;/h1-2,5,9,12-13H,3-4,6H2;1H

- InChIKey: UORPVJTZZYYWLD-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(Br)=CC=C2C(CO)NCC1.[H]Cl

計算された属性

- せいみつぶんしりょう: 292.98182g/mol

- どういたいしつりょう: 292.98182g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 191

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5Ų

(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26635416-1.0g |

(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride |

2416228-86-7 | 95.0% | 1.0g |

$1185.0 | 2025-03-20 | |

| Enamine | EN300-26635416-0.5g |

(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride |

2416228-86-7 | 95.0% | 0.5g |

$925.0 | 2025-03-20 | |

| Enamine | EN300-26635416-10.0g |

(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride |

2416228-86-7 | 95.0% | 10.0g |

$5099.0 | 2025-03-20 | |

| Enamine | EN300-26635416-5g |

(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride |

2416228-86-7 | 95% | 5g |

$3438.0 | 2023-09-12 | |

| 1PlusChem | 1P028Y9H-250mg |

(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanolhydrochloride |

2416228-86-7 | 95% | 250mg |

$787.00 | 2024-05-22 | |

| 1PlusChem | 1P028Y9H-100mg |

(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanolhydrochloride |

2416228-86-7 | 95% | 100mg |

$569.00 | 2024-05-22 | |

| Aaron | AR028YHT-5g |

(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanolhydrochloride |

2416228-86-7 | 95% | 5g |

$4753.00 | 2023-12-15 | |

| Aaron | AR028YHT-100mg |

(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanolhydrochloride |

2416228-86-7 | 95% | 100mg |

$589.00 | 2025-02-17 | |

| Enamine | EN300-26635416-10g |

(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride |

2416228-86-7 | 95% | 10g |

$5099.0 | 2023-09-12 | |

| Enamine | EN300-26635416-5.0g |

(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride |

2416228-86-7 | 95.0% | 5.0g |

$3438.0 | 2025-03-20 |

(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

2416228-86-7 ((8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride) 関連製品

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 42464-96-0(NNMTi)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量